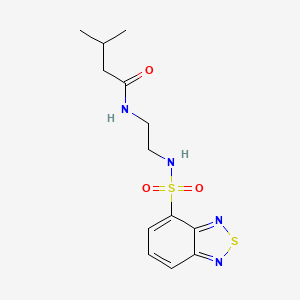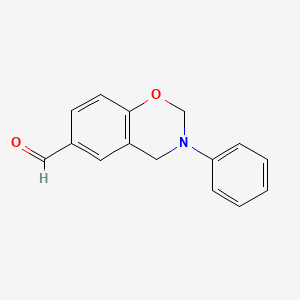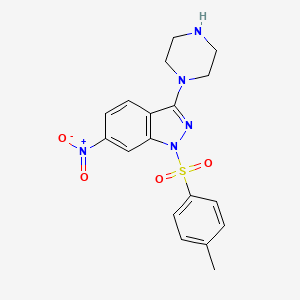
2-Methylquinolin-7-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinolin-7-ylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
2-Methylquinolin-7-ylboronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out under mild conditions, making it a versatile and widely used method in organic synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
化学反応の分析
Types of Reactions
2-Methylquinolin-7-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-based alcohols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Methylquinolin-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-Methylquinolin-7-ylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes by binding to their active sites. The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of their activity .
類似化合物との比較
Similar Compounds
- 7-Fluoro-2-methylquinolin-8-ylboronic acid
- 8-Fluoro-2-methylquinolin-7-ylboronic acid
Uniqueness
2-Methylquinolin-7-ylboronic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and materials .
特性
分子式 |
C10H10BNO2 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC名 |
(2-methylquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6,13-14H,1H3 |
InChIキー |
HSLSXKLUSRIKND-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)
![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)




![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)
